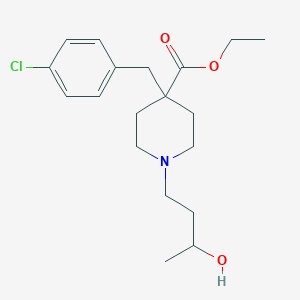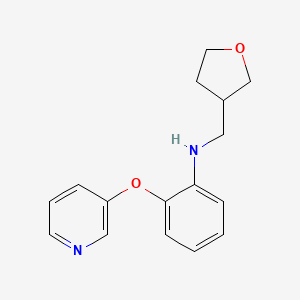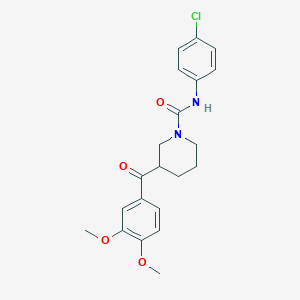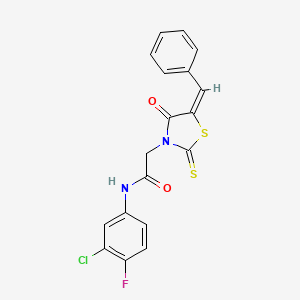
N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide, also known as CFPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamide derivatives and has been found to exhibit a range of biological activities.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide may exert its biological effects by modulating various signaling pathways in cells. N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has also been found to exhibit potent biological activity at low concentrations. However, one of the limitations of N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide. One potential area of investigation is the development of novel formulations of N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide that can improve its solubility and bioavailability. Another area of research is the identification of the specific signaling pathways that are modulated by N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to investigate the safety and efficacy of N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide in humans.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide involves the reaction of 3-chloro-4-fluoroaniline with 6-methyl-3-pyridazinecarboxylic acid, followed by coupling with piperazinecarboxylic acid. The final product is obtained after purification and characterization.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has been investigated for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c1-11-2-5-15(21-20-11)22-6-8-23(9-7-22)16(24)19-12-3-4-14(18)13(17)10-12/h2-5,10H,6-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMBPECAXHJTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(benzylimino)-1(4H)-pyridinyl]-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide](/img/structure/B6042991.png)
![N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6042999.png)
![9-(1-ethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6043004.png)

![2-(4-tert-butylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6043013.png)

![6-[(3-methoxybenzyl)oxy]-1-(2-pyridinylmethyl)-4-(1,3-thiazol-5-ylcarbonyl)-1,4-diazepan-2-one](/img/structure/B6043023.png)

![N-[3-(methylthio)propyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6043029.png)

![[1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6043047.png)
![N-(3'-methyl-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B6043055.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6043058.png)
![1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6043077.png)